

# Comparative Guide: C13 NMR Assignment of 8-Formyl Quinoline vs. Positional Isomers

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## Compound of Interest

Compound Name: 4-Chloroquinoline-8-carbaldehyde

CAS No.: 1781473-10-6

Cat. No.: B1459359

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## Executive Summary

The 8-formyl quinoline core (8-quinolinecarboxaldehyde) is distinct from its 2-, 3-, and 4-isomers due to the unique peri-interaction between the formyl group at C8 and the ring nitrogen (N1). Unlike the 2- and 4-isomers, where the formyl group is electronically coupled to the pyridine ring's electron-deficient system, the 8-position places the aldehyde in a sterically crowded environment adjacent to the heteroatom, influencing both chemical shift anisotropy and reactivity.

This guide compares the C13 NMR spectral signatures of the 8-isomer against the 2- and 4-isomers, providing a definitive workflow for structural validation.

## Comparative C13 NMR Data

The following table synthesizes experimental data for quinoline carboxaldehyde isomers. Note the characteristic downfield shift of the formyl carbon and the specific ring carbon modulations.

| Carbon Position | 4-Formyl Quinoline<br>( $\delta$ ppm) [1,2] | 2-Formyl Quinoline<br>( $\delta$ ppm) [3] | 8-Formyl Quinoline<br>(Diagnostic Trends)<br>[4,5]   |
|-----------------|---|---|--|
| C-CHO (Formyl)  | 193.1                                       | 193.4                                     | ~192.0 – 194.5                                       |
| C2              | 150.7 (CH)                                  | 152.9 (Cq)                                | ~150-152 (CH,<br>deshielded by N)                    |
| C3              | 124.1 (CH)                                  | 118-120 (CH)                              | ~122-124 (CH)  |
| C4              | 137.0 (Cq)                                  | 136-137 (CH)                              | ~136-138 (CH)  |
| C5              | 124.7 (CH)                                  | 129-130 (CH)                              | ~128-130 (CH)  |
| C6              | 130.3 (CH)                                  | 127-128 (CH)                              | ~126-128 (CH)  |
| C7              | 130.4 (CH)                                  | 128-129 (CH)                              | Diagnostic: Ortho to<br>CHO, typically shifted       |
| C8              | 126.0 (CH)                                  | 130-131 (CH)                              | Diagnostic: Ipso to<br>CHO (Quaternary),<br>~135-140 |
| C4a (Bridge)    | 129.6 (Cq)                                  | ~127 (Cq)                                 | ~128-130 (Cq)  |
| C8a (Bridge)    | 149.5 (Cq)                                  | ~147 (Cq)                                 | Diagnostic: Vicinal to<br>CHO, ~145-148              |

#### Key Differentiator:

- 2-Isomer: The formyl proton (CHO) shows HMBC correlations to C2 (Quaternary) and C3.
- 4-Isomer: The formyl proton shows HMBC correlations to C4 (Quaternary), C3, and C4a.
- 8-Isomer: The formyl proton shows HMBC correlations to C8 (Quaternary), C7, and C8a. The correlation to C8a (bridgehead) is the "smoking gun" for the 8-position.

## Experimental Protocol: Structural Validation

To unambiguously assign the 8-formyl core, a self-validating NMR workflow is required.

### Sample Preparation:

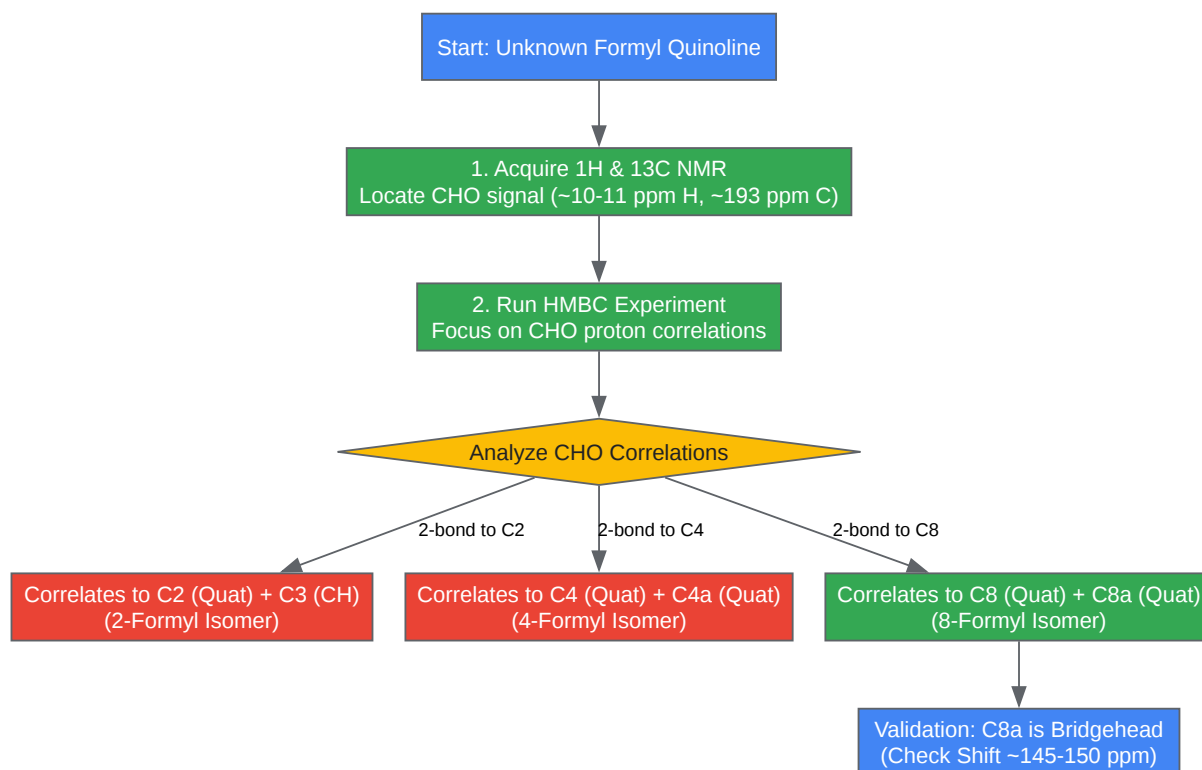
- Solvent: Dissolve 10–15 mg of sample in 0.6 mL CDCl<sub>3</sub> (99.8% D) containing 0.03% v/v TMS.
  - Note: Avoid DMSO-d6 if possible for initial screening, as it can broaden exchangeable protons; however, for Schiff base derivatives, DMSO-d6 is preferred to prevent hydrolysis.
- Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming artifacts.

### Acquisition Parameters (400/500 MHz):

- <sup>1</sup>H NMR: Spectral width 16 ppm (offset 6 ppm), 30° pulse, D1 = 1.0 s, 16 scans.
- <sup>13</sup>C {<sup>1</sup>H} NMR: Spectral width 240 ppm (to capture C=O >190 ppm), D1 = 2.0 s, 1024+ scans.
- HSQC (Edited): Distinguish CH/CH<sub>3</sub> (up/red) from CH<sub>2</sub> (down/blue).
- HMBC: Optimized for long-range coupling (J<sub>LR</sub> = 8 Hz). Critical for connecting the CHO proton to the ring system.

## Assignment Logic & Workflow

The following diagram illustrates the logical pathway to confirm the 8-formyl substitution pattern, distinguishing it from the common 2- and 4-isomers.



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Caption: Logic flow for distinguishing quinoline carboxaldehyde isomers using HMBC correlations.

## References

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## Sources

- [1. 8-Quinolinecarboxaldehyde | C<sub>10</sub>H<sub>7</sub>NO | CID 170103 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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